molecular formula C12H25N3O2 B7986662 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7986662
M. Wt: 243.35 g/mol
InChI Key: YBBJMURMLAJARB-SNVBAGLBSA-N
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Description

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1353960-79-8) is a chiral carbamate derivative featuring a piperidine backbone substituted with a 2-aminoethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is pivotal in medicinal chemistry as a synthetic intermediate, particularly in the development of pharmaceuticals targeting neurological and enzymatic pathways. The Boc group enhances stability during synthetic processes, while the aminoethyl moiety provides a reactive site for further functionalization, such as conjugation or salt formation .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-5-4-7-15(9-10)8-6-13/h10H,4-9,13H2,1-3H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJMURMLAJARB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Pathway

The synthesis of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester follows a seven-step sequence adapted from tert-butyl ester prodrug methodologies. Key stages include:

  • Esterification of Pyroglutamic Acid :
    L-pyroglutamic acid undergoes esterification using thionyl chloride in methanol or ethanol, yielding methyl/ethyl pyroglutamate derivatives. For branched esters (e.g., tert-butyl), Steglich esterification with dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) is employed.

  • Fmoc Protection :
    The amine group is protected with fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Cl and lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C.

  • Diazo Ketone Formation :
    Reaction with diazo(trimethylsilyl)methyllithium generates the diazo ketone intermediate, critical for subsequent functionalization.

  • Piperidine-Mediated Deprotection :
    Fmoc removal using piperidine in dichloromethane (DCM) exposes the primary amine for ethylation.

  • Ethylation and tert-Butyl Carbamate Installation :
    The free amine reacts with ethyl bromide in the presence of potassium carbonate, followed by tert-butyl dicarbonate (Boc₂O) to install the carbamate group.

Stereochemical Control

Enantioselectivity is achieved through:

  • Chiral Phase-Transfer Catalysis : (R)-BINOL-derived catalysts induce asymmetry during alkylation steps, achieving >90% ee.

  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic intermediates enriches the R-enantiomer.

Reaction Optimization and Conditions

Critical Parameters

ParameterOptimal ConditionImpact on Yield/ee
Esterification Temperature0–5°C (tert-butyl esters)Minimizes racemization
Fmoc Protection SolventAnhydrous THFPrevents hydrolysis
Diazo Reaction Time2–4 hoursBalances completeness vs. side reactions
Deprotection Agent20% piperidine in DCMEfficient Fmoc removal

Solvent and Catalyst Screening

  • Esterification : tert-Butyl esters require polar aprotic solvents (DMF) for Steglich conditions, yielding 85–92% conversion.

  • Ethylation : Dimethylacetamide (DMAc) enhances nucleophilicity of the amine, improving ethylation efficiency to 78%.

Purification and Analytical Characterization

Purification Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (30–70%) isolates intermediates at >95% purity.

  • Recrystallization : tert-Butyl carbamate derivatives crystallize optimally from dichloromethane/pentane (1:3).

  • Chiral HPLC : Chiralpak® AD-H columns resolve enantiomers, confirming ≥98% ee for the R-configuration.

Spectroscopic Data

AnalysisKey Signals (δ, ppm)Reference
¹H NMR 1.44 (s, 9H, t-Bu), 3.15 (m, piperidine H)
¹³C NMR 155.2 (C=O), 79.8 (t-Bu C)
HRMS [M+H]⁺ calc. 271.40, found 271.39

Industrial-Scale Production Challenges

Heat Management

Exothermic deprotection steps (e.g., Boc removal with TFA) necessitate jacketed reactors with cryogenic cooling to maintain -10°C, preventing thermal degradation.

Continuous Flow Systems

Microreactors with residence times <5 minutes minimize byproduct formation during diazo ketone synthesis, improving throughput by 40% compared to batch processes.

Comparative Analysis with Related Esters

CompoundSynthetic ComplexityEnantiomeric ExcessIndustrial Viability
tert-Butyl N-[(3R)-piperidin-3-ylmethyl]carbamateModerate88% eeHigh (continuous flow compatible)
Methyl pyroglutamateLowN/A (achiral)Limited
Ethyl carbamate derivativesHigh92% eeModerate

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

  • Target Compound : The 6-membered piperidine ring offers conformational flexibility and reduced ring strain compared to 5-membered pyrrolidine derivatives. This influences binding affinity in biological systems and solubility in polar solvents .
  • The chloroacetyl substituent adds electrophilic character, enabling nucleophilic substitution reactions distinct from the aminoethyl group in the target compound .

Substituent Effects and Functional Groups

Aminoethyl vs. Amino Acid Derivatives

  • [(R)-1-((S)-2-amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS 1401666-89-4): The 2-amino-3-methyl-butyryl group introduces a branched alkyl chain and an additional chiral center (S-configuration).
  • [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1): The 2-aminopropionyl group adds a methyl side chain, reducing polarity compared to the target compound’s aminoethyl group. This could lower aqueous solubility (predicted density: 1.10 g/cm³) and alter pharmacokinetic profiles .

Aromatic vs. Aliphatic Substituents

  • This contrasts with the target compound’s aliphatic aminoethyl group, which balances hydrophilicity and reactivity .

Stereochemical and Spectroscopic Comparisons

  • Optical Rotation : The target compound’s enantiomeric purity (R-configuration) is critical for biological activity. For example, (1R)-(+)-[1-(3-Oxohexyl)pent-4-enyl]carbamic acid tert-butyl ester () exhibits a specific optical rotation of [α]D²⁶ = –56.68°, highlighting the role of stereochemistry in physicochemical behavior .
  • Spectroscopic Data: The target compound’s NMR and MS profiles would differ from ’s compound due to the absence of a pent-4-enyl group and the presence of the aminoethyl-piperidine system. For instance, the tert-butyl carbamate carbonyl in the target compound would resonate near 173.7 ppm in ¹³C NMR, similar to ’s 173.7 ppm signal .

Data Tables: Structural and Functional Comparison

Compound Name (CAS) Backbone Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
Target Compound (1353960-79-8) Piperidine 2-Aminoethyl, Boc C₁₂H₂₄N₃O₂* ~242* High polarity, reactive amine site
CAS 1401666-89-4 Pyrrolidine 2-Amino-3-methyl-butyryl C₁₆H₃₁N₃O₃ 313.44 Branched chain, chiral centers
CAS 1353998-29-4 Pyrrolidine 2-Chloro-acetyl C₁₄H₂₃ClN₂O₃ 302.80 Electrophilic chloroacetyl group
CAS 1426129-50-1 Ethyl 4-Biphenylyl, hydroxymethyl C₂₂H₂₇NO₃ 353.46 Aromatic hydrophobicity

Biological Activity

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C12H23N3O3
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1354004-06-0
  • Density : 1.13 g/cm³ (predicted)
  • Boiling Point : 427.3 °C (predicted)
  • pKa : 12.15 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body:

  • Cholinergic Activity : Compounds with piperidine structures often demonstrate interactions with muscarinic acetylcholine receptors, influencing neurophysiological processes such as cognition and memory.
  • Anti-inflammatory Properties : Research indicates that piperidine derivatives can inhibit pro-inflammatory pathways, particularly through the inhibition of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses .
  • Anticancer Potential : Some studies have suggested that piperidine derivatives exhibit cytotoxic effects against cancer cell lines, promoting apoptosis and inhibiting tumor growth through various mechanisms .

Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of piperidine derivatives found that certain modifications to the structure enhance their ability to inhibit NF-κB activity. The compound was tested in A549 cells stimulated with TNF-α, showing significant inhibition of SEAP activity, indicating a potent anti-inflammatory effect .

Anticancer Activity

Another investigation highlighted the cytotoxic effects of a related piperidine compound in FaDu hypopharyngeal tumor cells. The study demonstrated that the compound induced apoptosis and had better efficacy compared to conventional chemotherapeutic agents like bleomycin .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
Anti-inflammatoryInhibition of NF-κB
AnticancerInduction of apoptosis
Cholinergic modulationInteraction with muscarinic receptors

Q & A

Q. What synthetic strategies are optimal for preparing [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester with high enantiomeric purity?

The synthesis typically involves multi-step organic reactions, including:

  • Protection/deprotection of functional groups : The tert-butyl carbamate group is introduced early to protect the amine, ensuring regioselectivity in subsequent steps .
  • Stereocontrol : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed to achieve the (R)-configuration at the piperidine ring .
  • Aminoethyl introduction : A reductive amination or nucleophilic substitution step using 2-aminoethyl reagents is critical. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization .
    Key parameters : Monitor reaction progress via HPLC or TLC. Final purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How can structural characterization of this compound address discrepancies in spectroscopic data?

Conflicting NMR or mass spectrometry data often arise from:

  • Stereochemical impurities : Use chiral HPLC to resolve enantiomers and confirm the (R)-configuration .
  • Solvent artifacts : Ensure complete solvent removal (e.g., lyophilization) before analysis. Deuterated solvents (CDCl₃ or DMSO-d₆) are preferred for NMR to avoid peak splitting .
  • Tautomerism : Carbamate groups may exhibit tautomeric forms in solution. Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

  • LC-MS/MS : Offers high sensitivity (detection limits ~0.1 ng/mL) and specificity. Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid .
  • Isotope dilution : Deuterated internal standards (e.g., d₃-tert-butyl ester) improve accuracy in pharmacokinetic studies .
  • Validation : Follow ICH guidelines for linearity (R² >0.99), precision (RSD <5%), and recovery (85–115%) .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring influence binding to pharmacological targets (e.g., enzymes, receptors)?

Structure-activity relationship (SAR) studies reveal:

  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., Cl at position 4) enhances affinity for proteases like NAAA (Ki reduced from 120 nM to 15 nM) .
  • Aminoethyl chain length : Extending the chain from ethyl to propyl decreases blood-brain barrier permeability (logP increases by 0.8) but improves solubility .
    Methodology :
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with targets like SARS-CoV-2 Mpro (Glide score −8.21 kcal/mol) .
  • Biolayer interferometry : Measure real-time binding kinetics (kon/koff) to validate computational models .

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer effects)?

  • Target deconvolution : Perform siRNA knockdown or CRISPR-Cas9 screens to identify primary targets (e.g., NAAA inhibition vs. histone deacetylase modulation) .
  • Pathway analysis : Use transcriptomics (RNA-seq) to map differentially expressed genes post-treatment. Overlap with KEGG pathways identifies context-dependent mechanisms .
  • Species specificity : Test activity in human vs. murine cell lines to address interspecies variability .

Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

  • ADME prediction : Tools like SwissADME estimate parameters:
    • Lipophilicity : Optimal logP = 2–3 (current logP = 1.9) .
    • Metabolic hotspots : The tert-butyl ester is prone to hepatic hydrolysis; replacing it with a cyclopropane ester improves stability (t½ increased from 2.1 to 6.7 hrs) .
  • CYP450 inhibition assays : Use human liver microsomes to identify metabolic pathways and mitigate drug-drug interactions .

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